molecular formula C19H23F3N2O3 B11079493 (1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate CAS No. 1071536-05-4

(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate

Cat. No.: B11079493
CAS No.: 1071536-05-4
M. Wt: 384.4 g/mol
InChI Key: NQVBWFWHAOFIKR-LBAUFKAWSA-N
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Description

“(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate” is a complex organic compound with a unique structure. Let’s break it down:

  • The core structure is an octahydroquinolizine ring, which contains a quinolizine moiety (a bicyclic system with a nitrogen atom).
  • The functional groups attached to this core include a carbamate group (CONH₂) and a trifluoromethylphenyl group (C₆H₄CF₃).

Preparation Methods

Synthetic Routes::

    Catalytic Hydrogenation:

Industrial Production::
  • Industrial-scale production methods may involve continuous flow processes, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, especially at the carbamate group.

    Reduction: Reduction of the carbonyl group (C=O) could yield the corresponding alcohol.

    Substitution: The trifluoromethylphenyl group can be substituted with other aryl or alkyl groups.

    Common Reagents: Hydrogen gas, palladium catalysts, phosgene, and various nucleophiles.

    Major Products: The reduced form (alcohol) and various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure and potential biological activity.

    Neuroscience: Studied for interactions with neurotransmitter receptors.

    Pesticide Research: Trifluoromethylphenyl compounds have pesticidal properties.

    Materials Science: Used as building blocks for novel materials.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of a carbamate, quinolizine ring, and trifluoromethylphenyl group sets it apart.

    Similar Compounds: Other carbamates, quinolizines, and trifluoromethylphenyl derivatives.

Properties

CAS No.

1071536-05-4

Molecular Formula

C19H23F3N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-[4-(trifluoromethyl)benzoyl]carbamate

InChI

InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-18(26)27-12-14-4-3-11-24-10-2-1-5-16(14)24/h6-9,14,16H,1-5,10-12H2,(H,23,25,26)/t14-,16?/m0/s1

InChI Key

NQVBWFWHAOFIKR-LBAUFKAWSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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